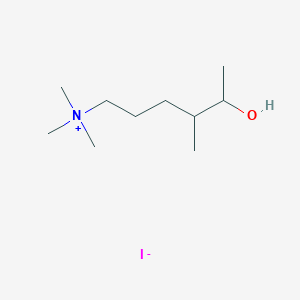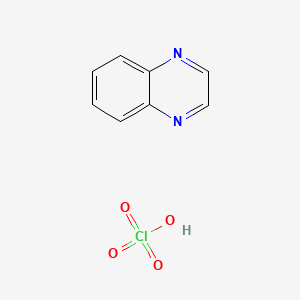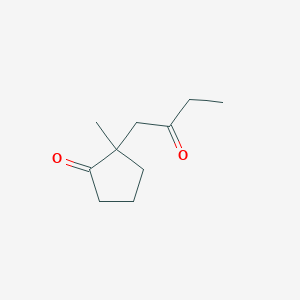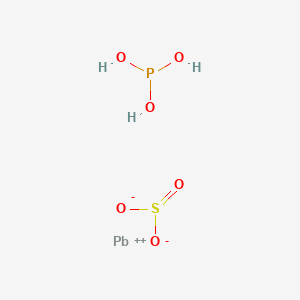
Lead(2+);phosphorous acid;sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+);phosphorous acid;sulfite is a complex compound that involves lead in its +2 oxidation state, phosphorous acid, and sulfite ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lead(2+);phosphorous acid;sulfite can involve several synthetic routes. One common method is the precipitation reaction, where soluble salts of lead and sulfite are mixed under controlled conditions to form the desired compound. For example, mixing lead(II) nitrate with sodium sulfite in an aqueous solution can result in the formation of lead(II) sulfite as a precipitate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale precipitation reactions. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the pure compound. Safety precautions are essential due to the toxicity of lead compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Lead(2+);phosphorous acid;sulfite undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(IV) can be reduced back to lead(II).
Substitution: Sulfite ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of lead(II) sulfite can produce lead(IV) sulfate, while reduction reactions can yield elemental lead .
Applications De Recherche Scientifique
Lead(2+);phosphorous acid;sulfite has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of lead(2+);phosphorous acid;sulfite involves its interaction with molecular targets and pathways in biological systems. Lead ions can bind to proteins and enzymes, altering their structure and function. This can result in various physiological effects, including toxicity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lead(2+);phosphorous acid;sulfite include:
- Lead(II) sulfate
- Lead(II) chloride
- Lead(II) nitrate
- Lead(II) acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of lead, phosphorous acid, and sulfite ions.
Propriétés
Numéro CAS |
58128-65-7 |
|---|---|
Formule moléculaire |
H3O6PPbS |
Poids moléculaire |
369 g/mol |
Nom IUPAC |
lead(2+);phosphorous acid;sulfite |
InChI |
InChI=1S/H3O3P.H2O3S.Pb/c2*1-4(2)3;/h1-3H;(H2,1,2,3);/q;;+2/p-2 |
Clé InChI |
YUSLUVXLCCCMNP-UHFFFAOYSA-L |
SMILES canonique |
OP(O)O.[O-]S(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
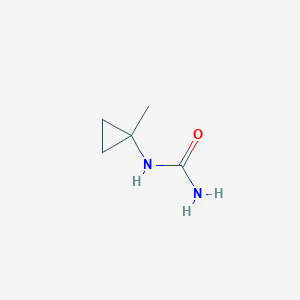
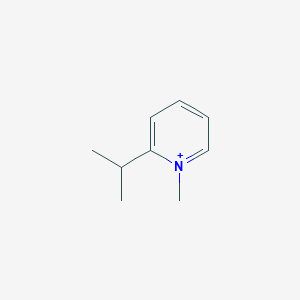
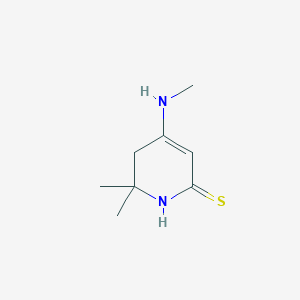
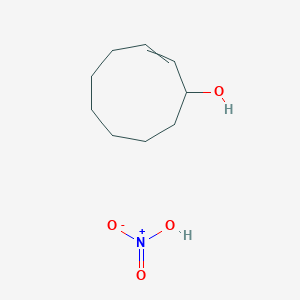
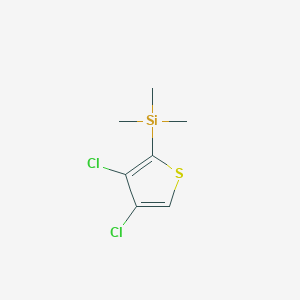
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
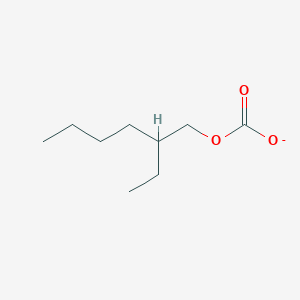
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
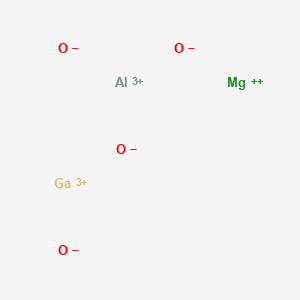
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
